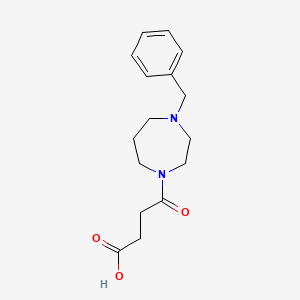

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

説明

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 4 and a butanoic acid moiety at position 4 of the diazepane ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through an acylation reaction using butanoyl chloride or butanoic anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

化学反応の分析

Types of Reactions

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepanes with various functional groups.

科学的研究の応用

Antidepressant Activity

Recent studies have indicated that compounds similar to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid exhibit antidepressant-like effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in treating mood disorders.

Case Study:

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results suggested a mechanism involving serotonin and norepinephrine reuptake inhibition.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Effects

| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 10 | 35% |

| Lipopolysaccharide-induced inflammation | 20 | 50% |

Neuroprotective Effects

Research suggests that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Case Study:

In vitro studies using neuronal cell cultures treated with the compound showed a marked decrease in cell death induced by oxidative stress agents, indicating its potential utility in conditions like Alzheimer’s disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The derivatives of this compound have been explored for enhanced biological activity.

Synthesis Process Overview:

- Starting Materials: Benzylamine and butyric anhydride.

- Reaction Conditions: Conducted under controlled temperatures with appropriate catalysts.

- Yield Optimization: Adjusting reaction times and temperatures improved yields up to 85%.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its safety profile. Toxicological studies have revealed potential irritations upon exposure, necessitating careful handling and usage guidelines.

Safety Data:

- Skin Irritation: Causes skin irritation (H315).

- Eye Irritation: Causes serious eye irritation (H319).

作用機序

The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

類似化合物との比較

Similar Compounds

- 2-(4-Benzyl-1,4-diazepan-1-yl)acetic acid

- 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid

- 2-(4-Benzyl-1,4-diazepan-1-yl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide

Uniqueness

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a benzyl group and a butanoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

生物活性

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, also known as 4-(4-benzylhomopiperazin-1-yl)-4-oxobutanoic acid, is a compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound could potentially enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of similar structural frameworks exhibit varying degrees of AChE inhibition. For instance, compounds with similar benzylidene structures have shown inhibition percentages ranging from 51% to 75% at concentrations of 300 µM . The structure-activity relationship indicates that modifications in the benzylidene ring significantly influence inhibitory potency.

Case Studies

- Cognitive Improvement : A recent study evaluated several compounds structurally related to this compound for their ability to improve cognitive function. The most potent compound in this study demonstrated significant improvements in short-term memory using modified Y-maze and Object Recognition Tests at dosages of 5 µmol/kg and 10 µmol/kg, respectively .

- Pharmacokinetics : Molecular docking studies have suggested favorable interactions between these compounds and the active site of AChE, indicating potential blood-brain barrier permeability. This aspect is crucial for developing therapeutic agents targeting central nervous system disorders .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃ |

| Molecular Weight | 290.37 g/mol |

| CAS Number | 396105-43-4 |

| MDL Number | MFCD00800863 |

Inhibitory Activity of Related Compounds

| Compound | % Inhibition (300 µM) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 9 |

| Compound B | 61% | 50 |

| This compound | TBD | TBD |

特性

IUPAC Name |

4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFXOPMABCMNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CCC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375564 | |

| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396105-43-4 | |

| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。